dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate
Overview
Description
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate is a complex organic compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the fluorine and methoxy groups. One common method involves the reaction of 5-fluoro-2-methoxypyridine with dimethyl 1,3-benzenedicarboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(5-chloro-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate
- Dimethyl 4-(5-bromo-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate
- Dimethyl 4-(5-iodo-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate
Uniqueness
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C16H14FNO5 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H14FNO5/c1-21-14-7-11(13(17)8-18-14)10-5-4-9(15(19)22-2)6-12(10)16(20)23-3/h4-8H,1-3H3 |
InChI Key |
BDIVNTKKTHHACG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=C(C=C(C=C2)C(=O)OC)C(=O)OC)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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